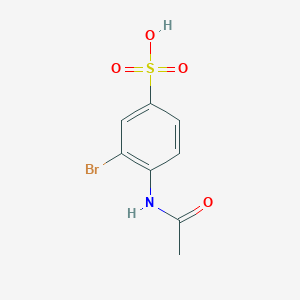
2,2-Bis(methylsulfanyl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(methylsulfanyl)cyclopentan-1-one is an organic compound with the molecular formula C7H12OS2 This compound features a cyclopentanone ring substituted with two methylsulfanyl groups at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(methylsulfanyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with methylthiol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the methylthiol groups onto the cyclopentanone ring.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the concentration of reactants, temperature, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(methylsulfanyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
2,2-Bis(methylsulfanyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Bis(methylsulfanyl)cyclopentan-1-one involves its interaction with various molecular targets. The compound’s effects are primarily mediated through its ability to undergo nucleophilic substitution and oxidation-reduction reactions. These reactions can modify the structure and function of biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: The parent compound without the methylsulfanyl groups.
2,2-Bis(ethylsulfanyl)cyclopentan-1-one: A similar compound with ethylsulfanyl groups instead of methylsulfanyl groups.
2,2-Bis(methylsulfanyl)cyclohexan-1-one: A similar compound with a cyclohexanone ring instead of a cyclopentanone ring.
Uniqueness
2,2-Bis(methylsulfanyl)cyclopentan-1-one is unique due to the presence of two methylsulfanyl groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s nucleophilicity and ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
77412-94-3 |
|---|---|
Molecular Formula |
C7H12OS2 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
2,2-bis(methylsulfanyl)cyclopentan-1-one |
InChI |
InChI=1S/C7H12OS2/c1-9-7(10-2)5-3-4-6(7)8/h3-5H2,1-2H3 |
InChI Key |
IQWDPLCNMAXOOD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(CCCC1=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[1-(phenylsulfanyl)propyl]silane](/img/structure/B14434653.png)
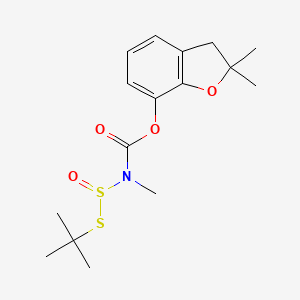
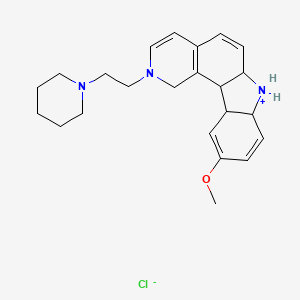
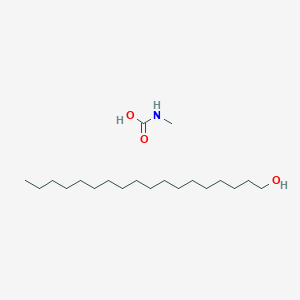

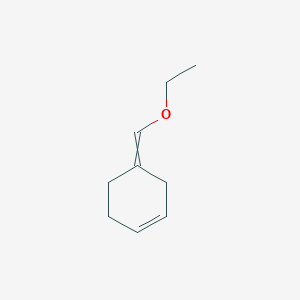
![8,10-Dichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14434687.png)
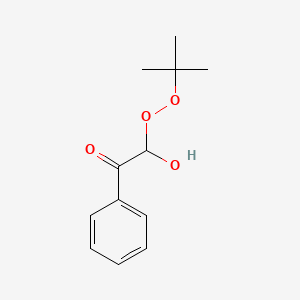
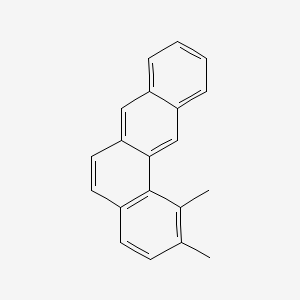
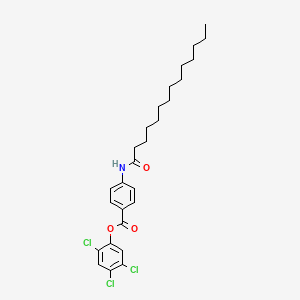

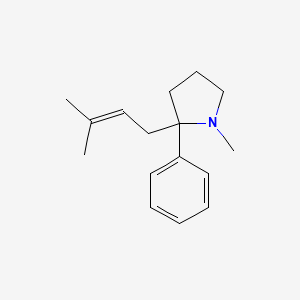
![4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14434733.png)
